molecular formula C13H13NO3 B1605226 ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate CAS No. 6628-34-8

ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Cat. No. B1605226
CAS RN: 6628-34-8
M. Wt: 231.25 g/mol
InChI Key: RDKVWTARRVILKC-UHFFFAOYSA-N
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Description



  • Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a chemical compound with the molecular formula C<sub>12</sub>H<sub>11</sub>NO<sub>3</sub>.

  • It belongs to the class of organic compounds known as 3-alkylindoles.

  • The compound contains an indole moiety carrying an alkyl chain at the 3-position.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction between tryptamine and naproxen.

    • The newly synthesized naproxen derivative was fully analyzed and characterized using techniques such as 1H and 13C-NMR, UV, IR, and mass spectral data.





  • Molecular Structure Analysis



    • The molecular structure of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate consists of an indole ring connected to an oxoacetate group via an ethyl linker.





  • Chemical Reactions Analysis



    • The compound can participate in various chemical reactions due to the presence of functional groups such as the oxoacetate and indole moieties.





  • Physical And Chemical Properties Analysis



    • Unfortunately, detailed physical and chemical properties data for this specific compound are not readily available in the literature.




  • Scientific Research Applications

    Synthesis and Characterization

    Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate serves as a precursor in the synthesis of various complex molecules. The compound's reactivity has been utilized in the formation of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, demonstrating its application in generating compounds with antimicrobial activity (Prasad, 2017). Similarly, its incorporation into one-pot synthesis strategies has led to the creation of 1,4,5-trisubstituted 1,2,3-triazoles, showcasing its versatility and potential in medicinal chemistry applications (Ahmed et al., 2016).

    Mechanistic Studies and Synthetic Applications

    The compound has been subjected to mechanistic studies, particularly focusing on its decomposition reactions catalyzed by Lewis acids. These studies aim to uncover new insights into the mechanistic aspects and factors affecting product distribution, highlighting the compound's utility in synthetic organic chemistry (Gioiello et al., 2011). Moreover, it participates in regioselective additions, forming 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, a reaction critical for developing new chemical entities with potential biological activities (Koz’minykh et al., 2006).

    Bioactive Compound Synthesis

    Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is instrumental in synthesizing bioactive compounds, including those with cytotoxic and anti-inflammatory properties. Its use in the synthesis of novel compounds from marine sources underlines its importance in discovering new drugs and bioactive materials (Chakraborty & Joy, 2019).

    Catalysis and Reaction Mechanisms

    Its application extends to catalysis, where it has been used in reactions catalyzed by methylrhenium trioxide, showcasing its versatility in organic synthesis processes, particularly in the transformation of ethyl diazoacetate to various products (Zhu & Espenson, 1996).

    Safety And Hazards



    • Safety information for this compound is limited. It is essential to handle it with care and follow standard laboratory safety protocols.




  • Future Directions



    • Further research is needed to explore the compound’s potential applications, biological activities, and pharmacological properties.




    Please note that the information provided here is based on available knowledge up to a certain point, and additional research may be required for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)11-8(2)14-10-7-5-4-6-9(10)11/h4-7,14H,3H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RDKVWTARRVILKC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H13NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20984818
    Record name Ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20984818
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    231.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

    CAS RN

    6628-34-8
    Record name NSC60578
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60578
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20984818
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    A solution of ethyl chlorooxoacetate (22.53 g, 0.165 mol) in diethyl ether (100 mL) was added over a period of 15 minutes to a cooled (0° C.) solution of 2-methylindole (19.7 g, 0.15 mol) and pyridine (14.2 g, 0.18 mol) in diethyl ether (200 mL). The reaction was stirred for two hours at 0° C. under a nitrogen atmosphere. Most of the diethyl ether had evaporated by the end of the two-hour reaction time, and a solid was present. Water (100 mL) was added, and the solid was isolated by filtration and washed with 1:1 diethyl ether/hexane. The solid (27.9 g) was then dissolved in boiling toluene (250 mL) and recrystallized upon cooling to 6° C. The crystals were isolated by filtration, washed with toluene, dried for two hours on the vacuum filter funnel, triturated with water at 75° C. for five minutes, isolated by filtration, and dried for three hours on the filter funnel to provide 17.8 g ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate of as a rust-colored powder.
    Quantity
    22.53 g
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One
    Quantity
    19.7 g
    Type
    reactant
    Reaction Step Two
    Quantity
    14.2 g
    Type
    reactant
    Reaction Step Two
    Quantity
    200 mL
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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    Citations

    For This Compound
    1
    Citations
    P Raju, G Gobi Rajeshwaran… - European Journal of …, 2015 - Wiley Online Library
    A facile preparation of trans‐epoxides was achieved by a (EtO) 3 P–ZnBr 2 ‐mediated deoxygenation reaction of the corresponding 2‐nitrobenzaldehydes. The sterically hindered …

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